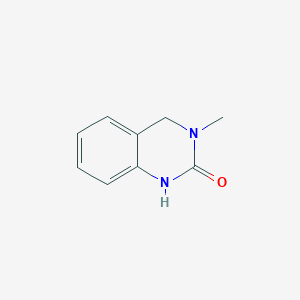

3-Methyl-3,4-Dihydroquinazolin-2(1h)-One

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 3-metil-1,2,3,4-tetrahidroquinazolin-2-ona normalmente implica la reacción de ácido antranílico con isocianato de metilo en condiciones controladas . La reacción se lleva a cabo en un disolvente orgánico como el dimetilsulfóxido (DMSO) a temperaturas elevadas para facilitar la formación del producto deseado. La mezcla de reacción se purifica entonces mediante técnicas como la recristalización o la cromatografía para obtener el compuesto puro.

Métodos de producción industrial

En un entorno industrial, la producción de 3-metil-1,2,3,4-tetrahidroquinazolin-2-ona puede implicar reactores por lotes a gran escala donde los reactivos se combinan y se calientan en condiciones controladas. El uso de reactores de flujo continuo también puede utilizarse para mejorar la eficiencia y el rendimiento del proceso de producción. El producto final se aísla y purifica normalmente mediante técnicas de cromatografía o cristalización a escala industrial.

Análisis De Reacciones Químicas

Tipos de reacciones

3-metil-1,2,3,4-tetrahidroquinazolin-2-ona experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar derivados de quinazolinona.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus correspondientes derivados tetrahidro.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica para introducir diferentes grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno en condiciones ácidas o básicas.

Reducción: Se emplean normalmente agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en presencia de un catalizador adecuado.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen diversos derivados de quinazolinona, que pueden exhibir diferentes actividades y propiedades biológicas dependiendo de los grupos funcionales introducidos.

Aplicaciones Científicas De Investigación

3-metil-1,2,3,4-tetrahidroquinazolin-2-ona tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en la síntesis orgánica.

Biología: El compuesto se estudia por sus efectos inhibitorios sobre las proteínas que contienen bromodominios, que desempeñan un papel en la regulación de la transcripción genética.

Medicina: Se está investigando su potencial como agente terapéutico para enfermedades que implican desregulación epigenética, como el cáncer.

Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y como precursor para la síntesis de diversos productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción de 3-metil-1,2,3,4-tetrahidroquinazolin-2-ona implica su unión al bromodominio de BRD4, una proteína que regula la transcripción genética reconociendo residuos de lisina acetilados en proteínas histonas . Al inhibir BRD4, el compuesto puede modular la expresión genética y potencialmente interrumpir la proliferación de células cancerosas.

Comparación Con Compuestos Similares

Compuestos similares

- 3-fenilquinazolin-2,4-ditiona

- 3-oxo-2-(3-fenil-4-tioxo-1,2,3,4-tetrahidroquinazolin-2-iltio)butanoato

Singularidad

En comparación con compuestos similares, 3-metil-1,2,3,4-tetrahidroquinazolin-2-ona es única debido a sus efectos inhibitorios específicos sobre BRD4 y sus posibles aplicaciones en la investigación epigenética. Su estructura permite una unión selectiva al bromodominio, lo que la convierte en una herramienta valiosa en el estudio de la regulación de la transcripción genética y en el desarrollo de nuevos agentes terapéuticos.

Propiedades

IUPAC Name |

3-methyl-1,4-dihydroquinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-6-7-4-2-3-5-8(7)10-9(11)12/h2-5H,6H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINUUQLRYXHAPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397239 | |

| Record name | 3,4-Dihydro-3-methyl-2(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24365-65-9 | |

| Record name | 3,4-Dihydro-3-methyl-2(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dihydro-3-methyl-2(1H)-quinazolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

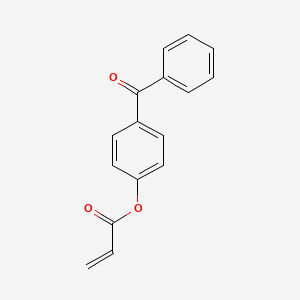

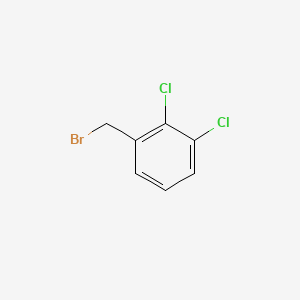

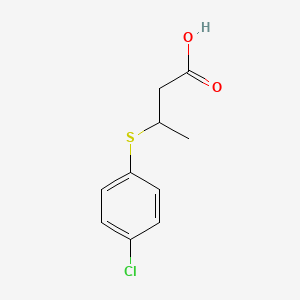

Feasible Synthetic Routes

Q1: What makes 3-Methyl-3,4-dihydroquinazolin-2(1H)-one a potential candidate for treating sleeping sickness?

A1: Research indicates that this compound derivatives display promising in vitro activity against Trypanosoma brucei, the parasite responsible for sleeping sickness [, ]. Notably, several derivatives exhibited activity against the parasite without significant toxicity towards human cells. This suggests the potential for developing this compound-based compounds into safer and more effective treatments for this neglected tropical disease.

Q2: How does the structure of this compound influence its biological activity?

A2: Studies investigating the structure-activity relationship (SAR) of this compound derivatives have revealed that substitutions at the N1 and C6 positions significantly impact the compound's anti-trypanosomal activity []. This suggests that modifying these specific positions could be key to optimizing its potency and selectivity against the target parasite.

Q3: Beyond its potential in treating sleeping sickness, what other therapeutic applications are being explored for this compound derivatives?

A3: Research suggests that this compound derivatives also possess monoamine oxidase (MAO) inhibition properties [, ]. MAO enzymes play a crucial role in regulating neurotransmitters in the brain, and their dysfunction is implicated in various neurological and psychiatric disorders. The ability of these derivatives to inhibit MAO opens up potential avenues for their development as therapeutic agents for conditions such as depression, Parkinson's disease, and Alzheimer's disease.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-Benzo[D]imidazol-2-YL)ethanethioamide](/img/structure/B1587251.png)

![1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethan-1-one hydrobromide](/img/structure/B1587255.png)